2,4-Dichloro-6-iodoaniline
Description
Significance of Halogen Substitution in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring profoundly influences its electronic properties and reactivity. Halogens are electronegative, exerting a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. msu.edu However, they also possess lone pairs of electrons that can participate in resonance, donating electron density to the ring. This dual nature affects the regioselectivity of further reactions, often directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The type of halogen also matters, with reactivity decreasing down the group from fluorine to iodine. numberanalytics.com This modulation of reactivity is a cornerstone of synthetic strategy, allowing for controlled and selective chemical transformations.
Overview of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are fundamental building blocks in organic synthesis. researchgate.net The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. wikipedia.org This high reactivity has made aniline derivatives indispensable precursors for a vast array of products, including dyes, polymers, and pharmaceuticals. researchgate.netontosight.ai For instance, aniline is a key starting material for the production of indigo (B80030) dye and various drugs. wikipedia.org The versatility of the amino group, which can be easily modified, further expands the synthetic utility of aniline derivatives. chemistrysteps.com
Focus on Polychlorinated and Polyhalogenated Aniline Architectures
Polychlorinated and polyhalogenated anilines are anilines substituted with multiple halogen atoms. These compounds are of significant interest due to their unique chemical properties and potential applications. The presence of multiple halogens can lead to enhanced biological activity or specific physical properties. However, their synthesis can be challenging, often requiring selective halogenation methods to control the position and number of halogen atoms introduced onto the aniline ring. nih.govgoogle.com The development of efficient synthetic routes to these complex molecules is an active area of research. acs.org
Research Trajectories for 2,4-Dichloro-6-iodoaniline within Contemporary Organic Synthesis
This compound is a polyhalogenated aniline that has garnered attention as a versatile intermediate in organic synthesis. Its structure, featuring three different halogen atoms at specific positions, allows for a range of selective cross-coupling reactions. This makes it a valuable building block for the synthesis of complex heterocyclic compounds, such as carbazoles, which are important motifs in medicinal chemistry and materials science. nih.gov Research is focused on utilizing the differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) to achieve regioselective functionalization, opening pathways to novel and highly substituted aromatic compounds. nih.govthieme-connect.de
Properties and Synthesis of this compound
The utility of this compound in organic synthesis is underpinned by its distinct physical and chemical properties.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 59-62°C. sigmaaldrich.com Its molecular formula is C₆H₄Cl₂IN, and it has a molecular weight of approximately 287.91 g/mol . sigmaaldrich.comcymitquimica.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 697-90-5 | glpbio.com |
| Molecular Formula | C₆H₄Cl₂IN | uni.lu |
| Molecular Weight | 287.91 g/mol | sigmaaldrich.com |
| Melting Point | 59-62°C | sigmaaldrich.com |
| Boiling Point | 303.8°C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Synthesis
The synthesis of polyhalogenated anilines like this compound often involves multi-step procedures. A common strategy involves the sequential halogenation of a simpler aniline derivative. For instance, one could envision a synthetic route starting from a dichloroaniline, followed by a selective iodination step. The directing effects of the existing chloro and amino substituents would be crucial in achieving the desired 2,4-dichloro-6-iodo substitution pattern. The development of regioselective halogenation methods is key to the efficient preparation of such specifically substituted anilines. nih.govacs.org
Spectroscopic Data of this compound
Spectroscopic techniques are essential for the characterization and identification of this compound.
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopic Data Type | Key Features/Signals |
| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons. The chemical shifts and coupling patterns would be influenced by the three halogen substituents. |
| ¹³C NMR (Carbon NMR) | Resonances for the six carbon atoms of the benzene (B151609) ring. The carbon atoms attached to the halogens and the amino group would exhibit characteristic chemical shifts. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (approximately 287.91 g/mol ). The isotopic pattern would be characteristic of a molecule containing two chlorine atoms. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, and C-H and C-C vibrations of the aromatic ring. The C-Cl and C-I stretching vibrations would also be present in the fingerprint region. |
Reactions and Applications in Organic Synthesis
The unique substitution pattern of this compound makes it a valuable substrate for various organic reactions, particularly in the construction of complex molecules.
Cross-Coupling Reactions
The presence of both chloro and iodo substituents allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This differential reactivity enables the selective functionalization at the 6-position while leaving the chloro groups at the 2- and 4-positions intact for subsequent transformations.
A notable application of this compound is in the synthesis of carbazole (B46965) derivatives. nih.gov In one example, it reacts with a silylaryl triflate in the presence of a palladium catalyst to afford the corresponding N-arylated product, which then undergoes an intramolecular cyclization to form a multisubstituted carbazole in good yield. nih.gov
Synthesis of Heterocyclic Compounds
Beyond carbazoles, the reactivity of this compound can be harnessed to synthesize other heterocyclic systems. For example, it has been used in the synthesis of quinazoline-2,4(1H,3H)-diones. thieme-connect.de The amino group can participate in cyclization reactions, while the halogen atoms provide handles for further diversification of the resulting heterocyclic core.
This compound stands out as a highly functionalized building block in the realm of advanced organic synthesis. Its carefully orchestrated arrangement of chloro and iodo substituents on the aniline scaffold provides a platform for selective and sequential chemical modifications. The ability to engage in regioselective cross-coupling reactions has proven particularly valuable in the construction of complex carbazole and quinazolinone frameworks, which are of significant interest in medicinal and materials chemistry. As synthetic methodologies continue to evolve, the strategic application of polyhalogenated intermediates like this compound will undoubtedly continue to enable the efficient assembly of novel and valuable molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSMJTVXWBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428820 | |
| Record name | 2,4-dichloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-90-5 | |
| Record name | 2,4-Dichloro-6-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloro 6 Iodoaniline and Its Precursors
Strategic Approaches to Halogenation in Aniline (B41778) Synthesis
Regioselective Chlorination Techniques
Achieving specific chlorination patterns on an aniline ring is critical. While direct chlorination of aniline can lead to a mixture of isomers and over-chlorination, several methods offer enhanced control.
Catalyst-Controlled Ortho-Chlorination : For substrates requiring chlorination at the position ortho to the amino group, specialized catalytic systems have been developed. A metal-free approach utilizes secondary amine organocatalysts with sulfuryl chloride as the chlorine source under mild conditions. rsc.orgontosight.ai This method is effective for a wide range of aniline substrates. rsc.org Another advanced technique employs a Lewis basic selenoether catalyst, which can achieve high ortho-selectivity (up to >20:1 ortho/para) for unprotected anilines, overcoming the innate electronic preference for para-substitution. Current time information in Bangalore, IN.uky.edu
Para-Selective Chlorination : When the para-position is the desired site of chlorination, different systems are employed. The use of copper(II) chloride (CuCl₂) in ionic liquids provides a method for high-yield, para-selective chlorination of unprotected anilines under mild conditions, avoiding hazardous reagents like chlorine gas. nih.govuni.lu
Chlorination via N-Chloro Reagents : N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of anilines. The reaction conditions, particularly the solvent, can influence the outcome. For instance, reacting aniline with three equivalents of NCS in acetonitrile (B52724) has been shown to produce 2,4,6-trichloroaniline (B165571) in high yield. tandfonline.comacs.org This demonstrates the feasibility of introducing multiple chlorine atoms sequentially.
Below is a table summarizing various regioselective chlorination techniques for anilines.
Interactive Data Table: Regioselective Chlorination Methods for Anilines| Method | Reagent(s) | Selectivity | Key Features |
| Organocatalysis | Secondary Amine / SO₂Cl₂ | Ortho-selective | Metal-free, mild conditions. rsc.orgontosight.ai |
| Lewis Base Catalysis | Selenoether Catalyst / NCS | Ortho-selective | High selectivity (>20:1 o/p) for unprotected anilines. Current time information in Bangalore, IN.uky.edu |
| Metal-Mediated | CuCl₂ / Ionic Liquid | Para-selective | High yield, mild conditions, avoids Cl₂ gas. nih.govuni.lu |
| N-Chloro Reagent | N-Chlorosuccinimide (NCS) | Polychlorination | Can be used for mono- or polychlorination depending on stoichiometry. tandfonline.com |
Directed Iodination Strategies
The introduction of iodine onto an aniline ring can be accomplished through various methods, with the choice of reagent being crucial for directing the iodine to the desired position.
Iodination with Iodine and an Oxidizing Agent : A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, 4-iodoaniline (B139537) can be prepared by reacting aniline with iodine in the presence of sodium bicarbonate. researchgate.net
Silver Salt-Mediated Iodination : Silver salts with non-coordinating anions, such as Ag₂SO₄, AgSbF₆, and AgPF₆, can be used with I₂ to achieve regioselective iodination of chlorinated anilines. uky.edunih.gov For instance, the iodination of 3,5-dichloroaniline (B42879) with Ag₂SO₄/I₂ results in a good yield of the para-iodinated product, 3,5-dichloro-4-iodoaniline. uky.edu
Iodination with Iodine Monochloride (ICl) : ICl is another effective reagent for iodinating anilines. The synthesis of 2,6-dichloro-4-iodoaniline (B1330391) can be achieved by iodinating 2,6-dichloroaniline (B118687) with ICl. ontosight.ai This suggests that ICl is a viable reagent for iodinating pre-chlorinated aniline derivatives.
Decarboxylative Iodination : A transition-metal-free method for producing 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. For example, 4-chloro-2-iodoaniline (B181669) has been synthesized from 2-amino-4-chlorobenzoic acid using I₂ and KI under oxygen pressure. rsc.org
The following table presents a selection of iodination methods for aniline derivatives.
Interactive Data Table: Directed Iodination Methods for Anilines| Method | Reagent(s) | Application Example | Key Features |
| Oxidative Iodination | I₂ / NaHCO₃ | Aniline → 4-Iodoaniline | Standard method for para-iodination. researchgate.net |
| Silver Salt-Mediated | Ag₂SO₄ / I₂ | 3,5-Dichloroaniline → 3,5-Dichloro-4-iodoaniline | Offers regioselectivity for chlorinated anilines. uky.edu |
| Iodine Monochloride | ICl | 2,6-Dichloroaniline → 2,6-Dichloro-4-iodoaniline | Effective for halogenating already chlorinated anilines. ontosight.ai |
| Decarboxylative Iodination | I₂ / KI / O₂ | 2-Amino-4-chlorobenzoic acid → 4-Chloro-2-iodoaniline | Transition-metal-free route to 2-iodoanilines. rsc.org |
Sequential Halogenation Protocols for Dichloro-iodoanilines
The synthesis of a tri-substituted aniline with three different halogens, or two of one and one of another, invariably relies on a sequential halogenation strategy. The order of halogen introduction is paramount and is dictated by the directing effects of the substituents present at each stage.
For a target like 2,4-dichloro-6-iodoaniline, a logical sequence involves first establishing the dichloro pattern, followed by iodination. The synthesis of the analogous compound, 4-bromo-2-chloro-6-iodoaniline, illustrates this principle. Its preparation involves a multi-step sequence that establishes the bromo- and chloro-substituents before the final iodination step. thieme-connect.de
Similarly, the synthesis of 2,6-dichloro-3,5-difluoro-4-iodoaniline was attempted by the chlorination of 3,5-difluoro-4-iodoaniline (B74690) with NCS, demonstrating that an existing iodo-substituted aniline can undergo further chlorination. tandfonline.com These examples underscore the viability of sequential halogenation in building complex, polyhalogenated anilines.
Specific Reaction Pathways for this compound Synthesis
Multi-step Synthetic Sequences from Simpler Aniline Derivatives
The most plausible pathway to this compound begins with a commercially available or easily synthesized dichloroaniline precursor.
Starting Material : The synthesis would logically start from 2,4-dichloroaniline (B164938) . This precursor has the chlorine atoms in the required positions.
Iodination Step : The final step is the regioselective iodination of 2,4-dichloroaniline. The amino group is a strong ortho-, para-director. Since the para-position (C4) and one ortho-position (C2) are already blocked by chlorine atoms, the electrophilic iodination is directed to the remaining vacant ortho-position (C6). Although this position is sterically hindered by the adjacent C-Cl bond, appropriate choice of an iodinating agent, such as iodine monochloride or an I₂/oxidant system, can effect the transformation. The synthesis of the closely related 2,6-dichloro-4-iodoaniline from 2,6-dichloroaniline provides a strong precedent for this type of reaction. ontosight.ai
An analogous, documented multi-step synthesis is that of 1-bromo-3-chloro-5-iodobenzene, which proceeds via the intermediate 4-bromo-2-chloro-6-iodoaniline . thieme-connect.de This highlights that a di-halogenated aniline can be selectively iodinated at the remaining open position ortho to the amine group.
Exploration of Novel Reagents and Catalytic Systems
Modern synthetic chemistry offers a range of novel reagents and catalysts that could be applied to the synthesis of this compound, potentially improving yield and selectivity.
Iodination Reagents : While classical reagents like I₂/oxidant or ICl are effective, other N-iodo reagents like N-iodosuccinimide (NIS) could be employed. The reaction of NIS with deactivated anilines is often performed in refluxing acetonitrile. tandfonline.com Given that 2,4-dichloroaniline is a deactivated system compared to aniline itself, NIS presents a viable option for the final iodination step.
Catalytic Approaches : The use of silver salts (e.g., Ag₂SO₄) with iodine has been shown to be effective for the iodination of other chlorinated anilines and could be screened for the iodination of 2,4-dichloroaniline. uky.edu These systems can offer unique regioselectivity that may be advantageous for sterically hindered positions.
The synthesis of this compound has been referenced in literature where it is used as a starting material for the synthesis of more complex molecules like quinazoline-2,4(1H,3H)-diones, indicating that its preparation is established, albeit not always published in detail.
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound and related halogenated anilines is highly dependent on the careful optimization of various reaction parameters. These parameters include the choice of solvent, catalyst system, base, temperature, and reagent concentration. The interplay between these factors determines not only the yield of the desired product but also its purity, by influencing the rates of competing side reactions.
Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in iodination reactions, solvents like Dimethyl Sulfoxide (DMSO) have been found to be highly effective. acs.org In other types of reactions, such as cross-coupling, solvents like acetonitrile or PEG are used. nih.govchemrevlett.com The polarity and solvating power of the solvent can influence reagent solubility and the stability of reaction intermediates.
Temperature: Reaction temperature has a marked effect on reaction rates and selectivity. While higher temperatures can increase the reaction rate, they may also promote the formation of undesired by-products. acs.orgrsc.org For example, in certain iodination reactions, a moderate temperature of 60°C was found to be optimal, with both lower and higher temperatures leading to reduced yields. acs.org Conversely, some cross-coupling reactions benefit from elevated temperatures up to 120°C to achieve excellent efficiency. rsc.org
Catalyst and Base System: In many synthetic routes, particularly those involving cross-coupling or cyclization reactions, the choice of catalyst and base is critical. Palladium-based catalysts, such as Pd(OAc)₂, are frequently employed. nih.govresearchgate.net The selection of a suitable base, like potassium pivalate, potassium acetate, or cesium fluoride (B91410) (CsF), is key to achieving the desired transformation and can be more important than other factors in certain cyclization reactions. nih.govresearchgate.net
Reagent Concentration and Stoichiometry: The concentration of reactants and the stoichiometry of reagents can be fine-tuned to maximize yield. In some cases, a high concentration of reactants leads to increased chemical yield. rsc.org The molar ratio of the iodinating agent or other coupling partners must be carefully controlled to prevent side reactions or the formation of poly-substituted products. acs.org
The following table summarizes the optimization of conditions for reactions analogous to the synthesis of this compound precursors or related compounds.
Table 1: Optimization of Reaction Conditions for Aryl Halide Synthesis
| Reaction Type | Model Substrate | Parameter Optimized | Optimal Condition | Observed Effect | Source |
|---|---|---|---|---|---|
| Iodination | 4-Chlorophenylhydrazine | Temperature | 60 °C | Lower or higher temperatures resulted in reduced yield. | acs.org |
| Iodination | 4-Chlorophenylhydrazine | Solvent | DMSO | Proved to be the best solvent compared to others like DMF, THF, and Dioxane. | acs.org |
| Cross-Coupling | Iodobenzene & Trimethyl chlorosilane | Temperature | 120 °C | An excellent efficiency of 95% was achieved at 120°C, versus 31% at 80°C. | rsc.org |
| Cross-Coupling | Iodobenzene & Trimethyl chlorosilane | Concentration | High | A high concentration resulted in a 68% yield, while a lower concentration yielded only 33%. | rsc.org |
Investigation of By-products and Isomer Formation during Synthesis
The synthesis of specifically substituted aromatic compounds like this compound is often complicated by the formation of by-products and positional isomers. The directing effects of the substituents already present on the aniline ring (amino, chloro groups) influence the position of the incoming iodo group, which can lead to a mixture of products.
Common by-products can arise from several competing reaction pathways:
Incomplete reactions: Starting materials or intermediates may remain if the reaction does not go to completion.
Side reactions: The reagents used can participate in undesired alternative reactions. For example, during some iodination processes, by-products such as azides and the corresponding non-iodinated anilines can be generated. acs.org
Over-reaction: The formation of poly-halogenated products can occur if the reaction conditions are too harsh or if the stoichiometry of the halogenating agent is not carefully controlled.
Rearrangements or subsequent reactions: The desired product may undergo further reactions under the synthesis conditions. In a reaction involving this compound, a subsequent cyclization led to the formation of a carbazole (B46965) derivative. nih.gov
Analysis of Positional Isomers and their Separation
During the synthesis of multi-substituted anilines, the formation of positional isomers is a significant challenge. For example, in a reaction aimed at producing a 2,6-dichloro-4-iodoaniline derivative, the formation of the isomeric this compound was also identified. vanderbilt.edu The similar physical properties of these isomers often make their separation difficult.
Analysis: The identification and quantification of positional isomers typically rely on modern analytical techniques:
Gas Chromatography/Mass Spectrometry (GC/MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It was used to detect an isomeric carbazole product formed from a this compound derivative. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and, where applicable, ¹⁹F NMR provide detailed structural information, allowing for the unambiguous identification of different isomers. vanderbilt.edu For instance, ¹⁹F NMR was used to identify a mixture of chlorinated and iodinated difluoroaniline isomers. vanderbilt.edu
Separation: Once identified, separating these isomers is crucial for obtaining a pure product. Common laboratory and industrial techniques include:
Chromatography: Techniques such as column chromatography and preparative thin-layer chromatography (TLC) are widely used for separating isomers based on their differential adsorption to a stationary phase. nih.gov
Fractional Crystallization/Sublimation: If the isomers have sufficiently different solubilities or sublimation points, these methods can be effective. Fractional sublimation has been used to separate halogenated aniline isomers. vanderbilt.edu
Derivatization: Sometimes, converting the mixture of isomers into derivatives can facilitate separation. The derivatives can then be separated, and the desired isomer can be regenerated in a subsequent step. nih.gov
Strategies for Minimizing Undesired Side Reactions
Minimizing the formation of by-products and isomers is essential for an efficient and economical synthetic process. This is typically achieved by carefully controlling the reaction conditions and the choice of reagents.
Key strategies include:
Control of Reagent Addition: The rate and method of reagent addition can be critical. For example, the portionwise addition of N-bromosuccinimide (NBS) at ambient temperature was found to be crucial for achieving high selectivity in the bromination of a dihaloaniline, avoiding unwanted de-iodination side reactions. vanderbilt.edu
Use of Selective Reagents: Employing reagents that exhibit high regioselectivity is a primary strategy. For instance, the choice of iodinating agent (e.g., iodine monochloride, N-iodosuccinimide) and activating system (e.g., silver salts) can precisely control the position of iodination on activated aromatic rings like anilines. uky.edu
Optimization of Reaction Conditions: As detailed in section 2.2.3, fine-tuning parameters like temperature, solvent, and catalysts can favor the desired reaction pathway over side reactions. For example, using milder conditions can prevent halo de-iodination. vanderbilt.edu
Protecting Groups: In some cases, temporarily protecting a reactive functional group can prevent it from participating in undesired reactions. The protecting group is then removed in a later step.
Catalyst Selection: The choice of catalyst can profoundly influence the reaction's outcome. Ligand-free copper-catalyzed systems or specific palladium complexes can offer high efficiency and functional group tolerance, thereby reducing side reactions. rsc.org
The following table outlines strategies to mitigate common side reactions during the synthesis of halogenated anilines.
Table 2: Strategies for Minimizing Side Reactions
| Undesired Reaction | Strategy | Example/Rationale | Source |
|---|---|---|---|
| Formation of Positional Isomers | Use of highly regioselective reagents | Iodination using I₂ activated by specific silver salts can show high para-selectivity for anilines. | uky.edu |
| Poly-halogenation | Stoichiometric control of halogenating agent | Using stoichiometric amounts of NBS prevents over-bromination. | vanderbilt.edu |
| Halo de-iodination | Milder reaction conditions | 2,6-dihalogenation of 3,5-difluoro-4-iodoaniline requires mild conditions to avoid loss of the iodine atom. | vanderbilt.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov The presence of two chlorine atoms in 2,4-Dichloro-6-iodoaniline results in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|
| [M+H]⁺ | 287.8838 | Not Available |
| [M]⁺ | 286.8760 | Not Available |
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for halogenated anilines include the loss of halogen atoms or the entire amino group, helping to confirm the connectivity of the substituents.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound (C₆H₄Cl₂IN), the protonated molecule, [M+H]⁺, would be selected in the first stage of the mass spectrometer. Upon collisional activation, this ion undergoes fragmentation, breaking at its weakest bonds to produce a series of product ions.
The fragmentation pattern provides a veritable fingerprint of the molecule. In the case of halogenated anilines, a characteristic primary fragmentation pathway is the loss of an iodine radical, as it is the most labile of the halogen substituents. researchgate.net This would generate a significant dehydroanilinium radical cation. researchgate.net Subsequent fragmentations would likely involve the loss of chlorine atoms, hydrocyanic acid (HCN), or other small neutral molecules. By analyzing the mass-to-charge (m/z) ratio of these fragments, the original structure can be pieced together and confirmed. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to further aid in identification. uni.lu
Table 1: Predicted MS/MS Fragmentation and Collision Cross-Section Data for this compound This table is illustrative, based on typical fragmentation patterns and predicted data.
| Precursor Ion Adduct | m/z (Da) | Predicted CCS (Ų) uni.lu | Major Predicted Fragment Ions | Predicted Fragment m/z |
| [M+H]⁺ | 287.88384 | 138.3 | [M+H - I]⁺ | 160.98 |
| [M+H - I - Cl]⁺ | 125.02 | |||
| [M+H - I - HCl]⁺ | 124.01 | |||
| [M+Na]⁺ | 309.86578 | 142.6 | - | - |
| [M-H]⁻ | 285.86928 | 134.8 | - | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound, a solid often analyzed using Attenuated Total Reflectance (ATR) techniques, would display characteristic absorption bands corresponding to its aniline (B41778) and halogenated benzene (B151609) moieties. harricksci.com
The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. vanderbilt.edu Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce several peaks in the 1400-1610 cm⁻¹ range. vanderbilt.edu The C-N stretching vibration of the aromatic amine usually appears in the 1250-1360 cm⁻¹ region. Finally, the vibrations associated with the carbon-halogen bonds (C-Cl and C-I) are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. The specific positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 vanderbilt.edu |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aromatic Ring (C=C) | Stretch | ~1400 - 1610 vanderbilt.edu |
| Aromatic C-N | Stretch | ~1250 - 1360 |
| C-Cl Bond | Stretch | ~600 - 800 |
| C-I Bond | Stretch | ~500 - 600 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. By diffracting X-rays off a single crystal of a compound, a map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data exists for closely related isomers and analogs, such as 2-chloro-4-iodoaniline (B137281) and 4-chloro-2-iodoaniline (B181669). iucr.orgnih.gov Analysis of these structures allows for a robust prediction of the structural characteristics of the title compound. The technique would unambiguously confirm the substitution pattern on the benzene ring and reveal key details about its molecular geometry and packing in the crystal lattice.
The crystallographic analysis of a compound begins with determining the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry. The unit cell is defined by its dimensions (a, b, c) and angles (α, β, γ). The symmetry operations that describe the arrangement of molecules within the unit cell define one of the 230 possible space groups.
Halogenated anilines are known to crystallize in various systems. For instance, 2-chloro-4-iodoaniline crystallizes in the orthorhombic system with the space group P2₁2₁2₁, while 4-chloro-2-iodoaniline also crystallizes in an orthorhombic system but with the space group Pbca. iucr.orgnih.gov In contrast, 2,6-dichloroaniline (B118687) crystallizes in the monoclinic system with the space group P2₁/c. cambridge.org This suggests that this compound would likely crystallize in a similarly low-symmetry system, such as monoclinic or orthorhombic, with four molecules per unit cell (Z = 4) being a common arrangement for such compounds. iucr.orgnih.govcambridge.org
Table 3: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Reference |
| 2-Chloro-4-iodoaniline | Orthorhombic | P2₁2₁2₁ | a = 5.6277, b = 8.7859, c = 14.9217 | 4 | iucr.org |
| 4-Chloro-2-iodoaniline | Orthorhombic | Pbca | a = 4.1538, b = 11.3685, c = 15.8550 | 4 | nih.gov |
| 2,6-Dichloroaniline | Monoclinic | P2₁/c | a = 1.1329, b = 0.41093, c = 1.5445, β = 99.96 | 4 | cambridge.org |
The crystal packing of halogenated anilines is governed by a subtle interplay of noncovalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. The amine group can act as a hydrogen bond donor, while the halogen atoms and the aromatic ring can act as acceptors.
In the crystal structure of 2-chloro-4-iodoaniline, stability is achieved through a network of weak interactions, including N–H···N, N–H···I, and N–H···Cl contacts, rather than classic strong hydrogen bonds. iucr.org Conversely, the structure of 4-chloro-2-iodoaniline features cooperative intermolecular N–H···I hydrogen bonds that link molecules into one-dimensional chains. nih.gov This structure also exhibits Cl···I halogen-halogen interactions and offset face-to-face π-stacking. nih.gov The presence of multiple halogen atoms (two chlorine, one iodine) and an amine group in this compound suggests its crystal packing would be a complex result of these competing forces, likely featuring a combination of N–H···N or N–H···X (X=Cl, I) hydrogen bonds and various halogen-halogen contacts to form a stable three-dimensional architecture. iucr.orgmdpi.com Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts. iucr.orgresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for both assessing purity and for isolation.
Gas chromatography is highly effective for analyzing volatile and thermally stable compounds. nih.gov A sample of this compound is vaporized and transported by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. The purity of this compound has been reported as 99.6% as determined by GC. cymitquimica.com When coupled with a mass spectrometer (GC-MS), GC provides not only the retention time for identification but also the mass spectrum for structural confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com By eluting the sample through the column, components are separated based on their relative hydrophobicity. HPLC is crucial for verifying purity and can be scaled up for the preparative isolation of the compound from reaction byproducts. sielc.commoldb.com
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled chromatographic and spectrometric techniques are indispensable for the definitive identification and quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high separation efficiency and sensitive, specific detection, making them the preferred methods for the analysis of this complex halogenated aromatic amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of the ionized compound and its fragments.
Research involving the synthesis of related halogenated anilines has utilized GC-MS to identify isomeric byproducts, demonstrating the technique's capability to distinguish between closely related structures. For instance, in the synthesis of fluorinated and chlorinated iodoanilines, GC-MS was crucial for identifying isomers such as 2,4-dichloro-3,5-difluoro-6-iodoaniline vanderbilt.edu. While specific retention time data for this compound is not extensively published, typical GC methods for similar halogenated anilines can be adapted.
A suitable GC-MS method would likely employ a non-polar or medium-polarity capillary column, such as one coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. The temperature program would be optimized to ensure adequate separation from other components in the sample matrix. Electron ionization (EI) is a common ionization technique for such analyses, typically operating at 70 eV.
Table 1: Representative GC-MS Parameters for the Analysis of Halogenated Anilines
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-400 |
| Ion Source Temperature | 200 - 230 °C |
| Transfer Line Temp. | 280 - 300 °C |
Note: These are representative parameters and may require optimization for specific instruments and samples.
The mass spectrum of this compound obtained by EI-MS would be expected to show a prominent molecular ion peak (M⁺) at m/z 287, corresponding to the monoisotopic mass of the molecule (C₆H₄³⁵Cl₂IN) uni.lu. The isotopic pattern of the molecular ion would be characteristic, showing the presence of two chlorine atoms. Key fragmentation pathways would likely involve the loss of iodine (I), chlorine (Cl), and the amino group (NH₂), leading to characteristic fragment ions.
Table 2: Predicted and Observed Mass Spectral Data for this compound and Related Compounds
| Ion | m/z (Predicted/Observed) | Description |
| [M]⁺ | 287 | Molecular ion of this compound |
| [M-Cl]⁺ | 252 | Loss of a chlorine atom |
| [M-I]⁺ | 160 | Loss of an iodine atom |
| [I]⁺ | 127 | Iodine cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. For a compound like this compound, reversed-phase HPLC would be the method of choice.
Electrospray ionization (ESI) is a commonly employed soft ionization technique in LC-MS that is well-suited for polar molecules like anilines. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The PubChem database provides predicted m/z values for various adducts of this compound that would be relevant for LC-MS analysis uni.lu.
Table 3: Predicted m/z for Adducts of this compound in LC-MS
| Adduct | Ionization Mode | Predicted m/z |
| [M+H]⁺ | Positive | 287.88384 |
| [M+Na]⁺ | Positive | 309.86578 |
| [M-H]⁻ | Negative | 285.86928 |
| [M+HCOO]⁻ | Negative | 331.87476 |
Source: PubChem CID 7577525 uni.lu
A typical LC-MS method for this compound would utilize a C18 stationary phase with a gradient elution program. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) or base to improve peak shape and ionization efficiency.
Table 4: Representative LC-MS Parameters for the Analysis of Halogenated Anilines
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18, 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation, e.g., 5-95% B over 10-20 minutes |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Capillary Voltage | 3-5 kV |
| Cone Voltage | 20-40 V |
| Desolvation Gas Temp. | 250 - 400 °C |
Note: These are representative parameters and may require optimization for specific instruments and samples.
The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. Both techniques, when properly optimized, provide excellent tools for the advanced spectroscopic characterization and structural elucidation of this compound.
Theoretical and Computational Chemistry of 2,4 Dichloro 6 Iodoaniline
Quantum Mechanical Investigations (e.g., DFT, Ab Initio)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the properties of halogenated anilines. chemrxiv.orgworldscientific.com These methods are used to model the electronic and structural characteristics of molecules with a high degree of accuracy. chemrxiv.org DFT, especially with hybrid functionals like B3LYP, is frequently used to analyze molecular structure, vibrational modes, and electronic properties. worldscientific.comresearchgate.net
Geometry Optimization and Electronic Structure AnalysisA fundamental step in computational chemistry is geometry optimization, where the molecule's lowest energy structure is determined. For substituted anilines, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.chemrxiv.orgThe presence of substituents like chlorine and iodine on the aniline (B41778) ring influences the charge distribution and, consequently, the molecule's structural and electronic characteristics.chemrxiv.org
Computational analysis of related di-substituted anilines has been performed using DFT with basis sets like 6-311++G(d,2p) to obtain optimized geometries. worldscientific.com Such studies provide a detailed picture of the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's reactivity and interactions.
HOMO-LUMO Energy Gaps and Molecular Orbital TheoryFrontier Molecular Orbital Theory (FMO) is critical for understanding the chemical reactivity and electronic transitions within a molecule.wuxibiology.comThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability.wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for gauging a molecule's kinetic stability and chemical reactivity. chemrxiv.org A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and less stable. chemrxiv.org For instance, in a comparative study of m-fluoroaniline (MFA) and m-iodoaniline (MIA), the HOMO-LUMO gap was used to assess which compound was more reactive and stable. chemrxiv.org
Interactive Table 1: Key Molecular Orbital Parameters and Their Significance
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate an electron (ionization potential). Higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept an electron (electron affinity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chemrxiv.org |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |
| Chemical Softness | S = 1 / η | Reciprocal of hardness. Softer molecules are more reactive. chemrxiv.org |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule.chemrxiv.orgIt helps in predicting the sites susceptible to electrophilic and nucleophilic attacks.researchgate.netThe MEP map uses a color-coded system to represent different electrostatic potential regions on the molecular surface.researchgate.net
Red and Yellow: Indicate electron-rich regions, representing negative electrostatic potential. These are the most likely sites for electrophilic attack. chemrxiv.org
Blue: Indicates electron-deficient regions, representing positive electrostatic potential. These are the most likely sites for nucleophilic attack. chemrxiv.orgresearchgate.net
Green: Represents regions of neutral or near-zero potential. researchgate.net
For substituted anilines, the MEP map can reveal how the halogen and amino groups affect the charge distribution across the aromatic ring. In m-iodoaniline, for example, the electrophilic region is localized on the entire compound, while the nucleophilic region is near the nitrogen atom. chemrxiv.org
Vibrational Frequency Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. nih.gov Computational methods, particularly DFT, are extensively used to calculate harmonic vibrational frequencies. nih.gov These calculated frequencies are then compared with experimental spectra to provide a complete and accurate assignment of the observed vibrational bands. researchgate.net
For complex molecules like substituted anilines, theoretical calculations are indispensable for interpreting the spectra. nih.gov Often, the calculated harmonic frequencies are higher than the experimental ones due to the neglect of anharmonicity. To correct for this, scaling factors are applied to the computed frequencies to achieve better agreement with experimental data. nih.gov Such analyses have been successfully performed for related molecules like 4-chloro-2-methylaniline (B164923) and 2,4-dichloro-6-nitrophenol, demonstrating the power of combining computational and experimental spectroscopy. nih.govnih.gov
Conformational Analysis and Intramolecular Interactions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like 2,4-dichloro-6-iodoaniline, this involves studying the orientation of the amino group relative to the substituted benzene (B151609) ring. In the crystal structure of a related compound, 2-chloro-4-iodoaniline (B137281), it was found that the nitrogen atom is not coplanar with the aromatic ring, and the C(Ar)NH2 group has a pyramidal shape. researchgate.net
Computational studies can also elucidate subtle intramolecular interactions that stabilize certain conformations. While the crystal structure of 2-chloro-4-iodoaniline showed no classic hydrogen bonds or significant I···I interactions, it was stabilized by a network of weak interactions, including N—H···N, N—H···I, and N—H···Cl contacts. researchgate.net Theoretical calculations are crucial for quantifying the strength and nature of such weak interactions, which can be challenging to probe experimentally.
Computational Prediction of Spectroscopic Data
Beyond vibrational spectra, computational chemistry is used to predict a wide range of spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic properties, such as the energies of electronic transitions, which correspond to UV-Vis absorption spectra. chemrxiv.orgresearchgate.net These calculations can help in understanding the electronic structure and the nature of the orbitals involved in the transitions.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to predict NMR chemical shifts (¹³C and ¹H). derpharmachemica.com The predicted chemical shifts are then compared with experimental NMR data to aid in structure elucidation and confirmation. derpharmachemica.com In recent years, machine learning and quantitative structure-activity relationship (QSAR) models have also emerged as powerful tools for predicting spectroscopic properties, offering a complementary approach to traditional quantum mechanical calculations with significantly reduced computational cost. rsc.org
Reaction Mechanisms and Reactivity Studies of 2,4 Dichloro 6 Iodoaniline
Investigation of the Amino Group Reactivity
The amino (-NH2) group attached to the aromatic ring of 2,4-dichloro-6-iodoaniline is a key functional group that dictates a significant portion of its chemical behavior. Its reactivity is primarily characterized by the nucleophilic nature of the nitrogen atom, which possesses a lone pair of electrons. This allows it to readily participate in reactions with various electrophilic species.
The amino group of this compound exhibits nucleophilic characteristics, enabling it to engage in condensation reactions. This type of reaction involves the joining of two molecules with the elimination of a small molecule, typically water. In the context of this compound, the nitrogen atom acts as the nucleophile, attacking an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. nih.govyoutube.com This initial nucleophilic attack is the first step in the formation of a new carbon-nitrogen bond, a fundamental process in the synthesis of various organic derivatives.
A prominent example of the amino group's reactivity is the formation of Schiff bases, also known as imines. nih.gov These compounds are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nanobioletters.comniscpr.res.in In a typical reaction, this compound is reacted with an aldehyde, such as 4,6-diiodosalicylaldehyde, to form a Schiff base. rasayanjournal.co.inresearchgate.net The reaction proceeds via nucleophilic attack of the aniline's amino group on the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic imine (-C=N-) functional group. rasayanjournal.co.in
Research has demonstrated the synthesis of the Schiff base 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol from 2,6-dichloro-4-iodoaniline (B1330391) (a structural isomer of the title compound) and 4,6-diiodosalicylaldehyde. rasayanjournal.co.inresearchgate.net The process involves refluxing the reactants in ethanol, leading to the formation of the corresponding imine. rasayanjournal.co.in These Schiff bases can act as versatile ligands, capable of coordinating with various metal ions to form metal complexes. nanobioletters.comrasayanjournal.co.inresearchgate.net
| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type | Reference |
|---|---|---|---|---|---|
| 2,6-dichloro-4-iodoaniline | 3,5-diiodosalicylaldehyde | Ethanol | Reflux for 5-6 hr | Schiff Base | rasayanjournal.co.in |
Aromatic Halogen Reactivity: Insights into Cross-Coupling Reactions
The aromatic ring of this compound is substituted with three halogen atoms: two chlorine atoms and one iodine atom. The differing nature of these halogens provides opportunities for selective chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.comnobelprize.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are fundamental methods for elaborating aromatic halides. nobelprize.orgresearchgate.net Aryl halides, like this compound, are common substrates in these transformations, where the halogen atom serves as a leaving group in the catalytic cycle. researchgate.netnih.gov The choice of palladium catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity. acs.org
These reactions generally proceed through a common catalytic cycle, enabling the coupling of an organic halide with a variety of organometallic or organic partners. libretexts.org
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: nih.govlibretexts.org
Transmetalation : In this step, an organometallic reagent (R'-M) exchanges its organic group (R') with the halide (X) on the palladium(II) complex. nobelprize.org This forms a new palladium(II) intermediate (R-Pd-R') where both organic partners are bound to the same metal center. The specific nature of the organometallic reagent defines the named reaction (e.g., organoboron for Suzuki, organozinc for Negishi). nobelprize.orglibretexts.org
Reductive Elimination : The final step involves the coupling of the two organic groups (R and R') attached to the palladium center. nobelprize.org A new carbon-carbon bond is formed, releasing the final product (R-R'), and the palladium(II) is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. libretexts.org
The presence of three halogen atoms on the this compound ring raises important questions of selectivity. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the nature of the carbon-halogen bond. The reactivity generally follows the order: C-I > C-Br > C-Cl.
This established reactivity hierarchy is the basis for the high degree of regioselectivity and chemoselectivity observed in reactions involving polyhalogenated aromatic compounds. For this compound, the carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger carbon-chlorine bonds.
Consequently, it is possible to perform selective cross-coupling reactions at the C-I position while leaving the C-Cl bonds untouched. By carefully controlling the reaction conditions (e.g., catalyst, temperature, reaction time), a coupling partner can be introduced exclusively at the 6-position. This chemoselective transformation yields a di-chlorinated product that retains the chlorine atoms for potential subsequent functionalization under more forcing conditions, highlighting the utility of this substrate as a versatile building block in multi-step syntheses.
| Bond Type | Relative Bond Energy | Reactivity in Oxidative Addition | Expected Site of Reaction |
|---|---|---|---|
| C-I | Lowest | Highest | Primary |
| C-Cl | Highest | Lowest | Unreactive (under mild conditions) |
Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions are fundamental in the formation of carbon-heteroatom bonds. In the context of this compound, these reactions are crucial for creating precursors to complex heterocyclic systems. Research has shown that this compound can participate in copper-catalyzed C–S/C–N heterocyclization reactions. For instance, a study on the synthesis of phenothiazines utilized a copper(II)-loaded layered bismuth subcarbonate catalyst to facilitate the reaction between ortho-haloanilines and benzenethiols. acs.org In these reactions, the copper catalyst activates the substrates, enabling the concerted formation of both a C–S and a C–N bond, leading to the phenothiazine (B1677639) core structure.
The general mechanism for such copper-catalyzed arylations involves the coordination of the aniline (B41778) and the thiol to the copper center, followed by oxidative addition, and subsequent reductive elimination to form the new bonds. The use of a heterogeneous catalyst, as demonstrated in the study, allows for milder reaction conditions and easier catalyst recovery.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| This compound | 2-Substituted benzenethiol | Copper(II)-loaded Bismuth Subcarbonate | Phenothiazine derivative | acs.org |
Role of Halogen Atoms in Influencing Reactivity
The presence of three halogen atoms—two chlorine and one iodine—on the aniline ring creates distinct sites of reactivity. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl. This difference is attributed to the bond dissociation energies, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst (e.g., palladium or copper).
In this compound, the iodine atom at the C6 position is significantly more reactive than the chlorine atoms at the C2 and C4 positions. This chemoselectivity allows for regioselective functionalization of the molecule. Synthetic chemists can selectively target the C–I bond for transformations such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings, while leaving the C–Cl bonds intact for potential subsequent reactions. This differential reactivity makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds. For example, in the synthesis of indole (B1671886) derivatives, the initial coupling reaction proceeds at the iodo-substituted position. google.comgoogle.com
Functionalization and Derivatization Studies
The unique substitution pattern of this compound makes it an important precursor for a variety of more complex organic molecules, including heterocyclic compounds and advanced intermediates for pharmaceuticals.
Synthesis of Heterocyclic Compounds Incorporating the Aniline Moiety
The structure of this compound is well-suited for the synthesis of fused heterocyclic systems. The ortho-iodo and amino groups can act as handles for cyclization reactions. As mentioned, it has been used as a substrate in the copper-catalyzed synthesis of phenothiazines. This transformation involves the formation of a tricyclic system where the aniline nitrogen and the ortho-carbon (initially bonded to iodine) become part of the new heterocyclic ring. acs.org The reaction with a substituted 2-aminothiophenol, for instance, would lead to the formation of a substituted phenothiazine, a scaffold present in many biologically active compounds.
Preparation of Advanced Organic Intermediates
This compound has been identified as a key starting material in the synthesis of advanced organic intermediates, particularly for the pharmaceutical industry. Its utility is demonstrated in a patented synthesis of indole compounds that function as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. google.comgoogle.com These modulators are of interest for treating metabolic diseases.
In this synthetic route, this compound is reacted with methyl 4-hydroxy-2-butynoate in a copper-catalyzed coupling reaction. This reaction selectively occurs at the C-I bond to form a key intermediate. The resulting product, methyl 4-(2-amino-3,5-dichlorophenylamino)-2-butynoate, is obtained in high yield and serves as a direct precursor to the target indole derivatives. google.comgoogle.com
| Starting Material | Reagent | Product | Yield | Application | Reference |
|---|---|---|---|---|---|
| This compound | Methyl 4-hydroxy-2-butynoate | Methyl 4-(2-amino-3,5-dichlorophenylamino)-2-butynoate | 87% | Intermediate for Indole-based PPAR modulators | google.comgoogle.com |
The use of this compound as an intermediate extends to the synthesis of various agrochemicals and dyestuffs, where the specific substitution pattern is required for the final product's function. chemicalbook.com
Compound Names Table
| Compound Name |
|---|
| This compound |
| Methyl 4-hydroxy-2-butynoate |
| Methyl 4-(2-amino-3,5-dichlorophenylamino)-2-butynoate |
| Phenothiazine |
| Indole |
| Bismuth subcarbonate |
Applications and Advanced Materials Research
Precursor in Complex Organic Synthesis
2,4-Dichloro-6-iodoaniline is a valuable precursor in complex organic synthesis due to its unique substitution pattern, which allows for selective functionalization at different positions on the aromatic ring. The presence of three distinct halogen atoms (iodine, and two chlorine atoms) along with an amino group provides multiple reactive sites that can be exploited in a variety of chemical transformations to build complex molecular architectures.
Building Blocks for Polyfunctionalized Aromatic Systems
The strategic placement of chloro and iodo substituents on the aniline (B41778) ring makes this compound a versatile building block for the synthesis of polyfunctionalized aromatic systems. The differential reactivity of the carbon-halogen bonds is a key feature that allows for stepwise and regioselective introduction of various functional groups. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively introduce a substituent at the 6-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the chloro groups intact for subsequent transformations. wikipedia.orgwikipedia.orgwikipedia.org
This sequential functionalization is a powerful strategy for the construction of highly substituted aromatic compounds with well-defined substitution patterns. For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the 6-position, followed by further modifications of the chloro and amino groups to build up molecular complexity. wikipedia.org Similarly, a Suzuki coupling reaction could be used to form a new carbon-carbon bond at the iodine-bearing position, leading to the synthesis of substituted biphenyls or other complex aromatic structures. wikipedia.org The amino group can also be modified or used to direct further reactions, adding to the compound's utility as a versatile building block in organic synthesis.
Synthesis of Carbazoles and Related Fused-Ring Systems
A notable application of this compound is in the synthesis of carbazoles, which are important structural motifs in many biologically active compounds and functional materials. Research has demonstrated an efficient one-pot, two-step procedure for the synthesis of carbazole (B46965) derivatives using o-iodoanilines. pharmaffiliates.com In this process, this compound can be reacted with a silylaryl triflate in the presence of cesium fluoride (B91410) to afford an N-arylated intermediate. This intermediate then undergoes an intramolecular palladium-catalyzed cyclization to yield the corresponding carbazole.
For example, the reaction of this compound with a specific silylaryl triflate has been shown to produce the desired carbazole derivative in an 85% yield. pharmaffiliates.com This synthetic route is highly efficient and allows for the construction of the carbazole ring system with good to excellent yields. The resulting dichlorinated carbazole can serve as a platform for further functionalization, making this method a valuable tool for the synthesis of a variety of complex carbazole-based molecules.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
| This compound | Silylaryl triflate | Pd(OAc)2 / PCy3 | Dichlorinated carbazole derivative | 85% |
Role in the Development of Catalysts and Ligands
The structural features of this compound make it a potential candidate for the development of novel catalysts and ligands for transition metal-catalyzed reactions. The presence of both a coordinating amino group and a reactive iodo group allows for its incorporation into more complex ligand scaffolds or for its direct use as a precursor to catalytic species.
Chiral Iodoaniline-Based Catalysts
While research specifically detailing the use of this compound in chiral catalysts is emerging, the broader class of chiral iodoanilines is gaining attention in asymmetric catalysis. Chiral iodoarene catalysts are of interest for their ability to promote stereoselective transformations. For instance, a family of chiral iodoaniline-lactate based catalysts has been synthesized and shown to be effective in the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. organic-chemistry.org These catalysts are typically prepared by protecting the amino group of an iodoaniline and then introducing a chiral auxiliary. The development of such catalysts highlights the potential for appropriately substituted iodoanilines, including this compound, to serve as scaffolds for new chiral catalysts. The electronic and steric properties imparted by the chloro substituents could influence the reactivity and selectivity of such catalysts.
Ligands for Transition Metal-Catalyzed Reactions
Aniline derivatives can serve as ligands for transition metals, with the amino group acting as a coordinating site. beilstein-journals.org The iodine atom in this compound provides a handle for further modification, allowing for the synthesis of more complex ligands. For example, the iodo group could be replaced with a phosphine, another coordinating group, or a larger organic framework through cross-coupling reactions. The resulting polyfunctionalized aniline could then act as a bidentate or multidentate ligand for various transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, would be influenced by the presence of the electron-withdrawing chloro groups on the aromatic ring. This area of research is still developing, but the versatility of this compound makes it an attractive starting material for the design and synthesis of new ligands for a range of catalytic applications.
Research into Pharmaceutical and Agrochemical Intermediates
Halogenated anilines are an important class of intermediates in the pharmaceutical and agrochemical industries. nih.gov The specific substitution pattern of this compound offers a unique combination of reactive sites that can be exploited in the synthesis of complex, biologically active molecules. While specific, commercialized pharmaceuticals or agrochemicals derived directly from this compound are not widely reported in publicly available literature, its potential as a key intermediate is significant.
The presence of the iodo group allows for the facile introduction of various side chains and ring systems through established cross-coupling methodologies. The chloro substituents and the amino group provide additional points for modification, enabling the construction of a diverse library of compounds for biological screening. For example, the synthesis of novel quinazoline (B50416) derivatives with anti-inflammatory activity has been reported to proceed through a 2,4-dichloro-intermediate, highlighting the utility of dichlorinated aromatic amines in medicinal chemistry. derpharmachemica.com Given the prevalence of substituted anilines in drug discovery, this compound represents a promising, albeit currently underutilized, building block for the synthesis of new pharmaceutical and agrochemical candidates. Further research in this area could lead to the discovery of novel bioactive compounds with applications in medicine and agriculture.
Derivatives with Potential Biological Activities
The structural framework of halogenated anilines, particularly dichloroaniline, serves as a valuable scaffold in the synthesis of compounds with potential therapeutic applications. Aniline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties. globalresearchonline.net The core structure of this compound, featuring a dichloroaniline moiety, is of significant interest to medicinal chemists.
Research into related dichloroaniline derivatives has shown that these compounds can be effective antibacterial agents. globalresearchonline.net For instance, the synthesis and evaluation of various mono and dichloroaniline derivatives have demonstrated good to moderate antibacterial activity in both in-vitro and in-silico studies. globalresearchonline.net These studies often involve creating derivatives, such as urea (B33335) or coumarin (B35378) compounds, and testing them against various bacterial strains. The biological activity is typically influenced by the specific substitutions on the aniline ring.
The presence of an iodine atom at the 6-position in this compound offers a unique opportunity for creating novel derivatives. The carbon-iodine bond can be a site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. This versatility enables the exploration of a broad chemical space to identify derivatives with enhanced or novel biological activities. The combination of chlorine and iodine atoms on the same aniline ring could lead to compounds with unique electronic and lipophilic properties, potentially influencing their interaction with biological targets.
| Derivative Class | Substituents | Observed Biological Activity | Reference |
|---|---|---|---|
| Chloroaniline Derivatives | One or more chlorine atoms | Antibacterial | globalresearchonline.net |
| Aryl-containing Semicarbazide and Thiosemicarbazone | Various aryl groups | Fungicidal, Anti-inflammatory, Antiviral, Antibacterial, Antioxidant, Anticancer | globalresearchonline.net |
| 4-Anilinoquinazolines | Quinazoline scaffold with aniline moiety | Anticancer (Tyrosine Kinase Inhibitors) | mdpi.com |
Exploration of its Use in Drug Discovery and Materials Science
In drug discovery, substituted anilines are crucial building blocks for the synthesis of complex bioactive molecules. nih.gov The specific substitution pattern of this compound makes it a potentially valuable intermediate. For example, a structurally related compound, 4,7-dichloro-6-nitroquinazoline, is a key intermediate in the synthesis of afatinib, a tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer. mdpi.com This highlights how dichlorinated aromatic structures are integral to the development of targeted cancer therapies. The 2,4-dichloro substitution pattern can be strategically employed to orient other functional groups and influence the molecule's binding affinity to protein targets.
The exploration of this compound in drug discovery would involve using it as a starting material to generate libraries of novel compounds. Its three halogen atoms provide multiple reaction sites for diversification. The development of efficient synthetic routes to access such complex molecules is a cornerstone of modern medicinal chemistry, enabling the creation of new chemical entities with potential therapeutic applications. nih.gov
In materials science, halogenated aromatic compounds are precursors to a variety of functional materials, including polymers, dyes, and specialized coatings. The reactivity of the amine group and the halogen substituents allows for polymerization and functionalization reactions. While specific applications for this compound in materials science are not extensively documented, its structure suggests potential use in the synthesis of:
Specialty Polymers: Incorporation into polymer chains could enhance thermal stability and flame retardant properties due to the high halogen content.
Azo Dyes: The amine group can be diazotized and coupled with other aromatic compounds to produce azo dyes, with the halogen substituents potentially modifying the color and lightfastness of the resulting dye.
Organic Semiconductors: Halogenated organic molecules are being investigated for their electronic properties and potential use in organic electronics.
The utility of this compound in both fields hinges on its ability to serve as a versatile and reactive intermediate for constructing more complex and functional molecules.
Environmental Studies and Degradation Pathways
Halogenated anilines are recognized as environmental contaminants due to their widespread use as intermediates in the chemical industry and their formation from the degradation of pesticides like phenylureas. sciepub.comsciepub.com Their persistence and potential toxicity necessitate an understanding of their environmental fate. ekb.eg
Photodecomposition and Microbial Degradation of Related Halogenated Anilines
Photodecomposition: The environmental degradation of halogenated anilines can be initiated by sunlight through photodecomposition. Studies on related p-halogenated anilines have shown that the primary photochemical event is the cleavage of the carbon-halogen (C-X) bond. The efficiency of this bond cleavage is inversely related to the bond dissociation energy, following the order C-I < C-Br < C-Cl. This indicates that the carbon-iodine bond in this compound would be the most susceptible to cleavage upon exposure to ultraviolet radiation. This process generates highly reactive radical species, such as the p-aminophenyl radical, which can then undergo further reactions in the environment. The presence of microalgae in aqueous environments has also been shown to accelerate the photodegradation of aniline, a process mediated by reactive oxygen species. nih.gov
| Halogen (X) | Bond (C-X) | Relative Bond Dissociation Energy | Relative Photolytic Cleavage Yield |
|---|---|---|---|
| Chlorine | C-Cl | Highest | Lowest |
| Bromine | C-Br | Intermediate | Intermediate |
| Iodine | C-I | Lowest | Highest |
Microbial Degradation: Despite their general resistance to breakdown, several microorganisms have evolved pathways to degrade halogenated anilines. ekb.eg Bacteria capable of utilizing chloroanilines as a sole source of carbon and nitrogen have been isolated from contaminated soils and wastewater treatment plants. sciepub.comnih.gov Genera such as Pseudomonas, Acinetobacter, Comamonas, and Delftia have been identified as effective degraders. sciepub.comekb.egnih.gov
The degradation process typically begins with an enzymatic attack on the aromatic ring. For chloroanilines, a common pathway involves aniline dioxygenase, which converts the compound into a chlorocatechol. nih.gov This intermediate is then processed through ring cleavage by other enzymes, such as chlorocatechol 1,2-dioxygenase. nih.gov The number and position of the halogen atoms significantly influence the biodegradability. For instance, some bacterial strains can degrade mono- and dichloroanilines but are unable to metabolize more highly chlorinated congeners like 3,4-dichloroaniline (B118046). nih.gov Given its structure with three halogen atoms, this compound is expected to be highly recalcitrant to microbial degradation, though specific microbial consortia might possess the capability to dehalogenate it over time.
Considerations for Persistence and Mobility in Environmental Systems
The persistence of a chemical in the environment is its ability to resist degradation. Halogenated anilines are known to be persistent organic pollutants. ekb.egresearchgate.net The presence of halogen atoms on the aniline ring generally increases the compound's stability and resistance to microbial attack, leading to a longer environmental half-life. ekb.eg Compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline are considered persistent in water and soil. nih.gov The structure of this compound, with two chlorine atoms and one iodine atom, suggests it is likely to be highly persistent.
The mobility of halogenated anilines in environmental systems is another key consideration. These compounds can enter the environment through industrial wastewater discharges, accidental spills, and atmospheric deposition. nih.gov Once in the environment, their movement is governed by their physicochemical properties. They can be transported over long distances in the atmosphere and be deposited in remote areas. nih.gov In aquatic systems, they may adsorb to suspended particles and sediment, or they may remain dissolved in the water column and leach into groundwater. nih.gov The tendency to adsorb to soil and sediment particles (sorption) is influenced by factors like the compound's hydrophobicity and the organic carbon content of the soil. Due to its halogen substituents, this compound is expected to be relatively hydrophobic, suggesting a potential for sorption to organic matter in soil and sediments, which could limit its mobility but increase its persistence in those compartments.
Future Research Directions and Open Questions
Development of Greener Synthetic Routes
The future synthesis of 2,4-Dichloro-6-iodoaniline necessitates a shift towards more environmentally benign methodologies. Traditional multi-step syntheses often rely on halogenated intermediates and generate significant waste streams. A primary research goal is the development of cleaner, more atom-economical synthetic pathways.
Future research should focus on minimizing waste by exploring novel chemical reactions that can be integrated into innovative and environmentally safe processes. epa.gov Inspired by breakthroughs in nucleophilic aromatic substitution chemistry, one promising direction is the exploration of direct C-H activation and functionalization techniques. epa.gov This could potentially allow for the sequential and regioselective introduction of chloro and iodo groups onto an aniline (B41778) backbone, bypassing the need for harsh reagents and reducing the number of synthetic steps. Additionally, investigating biocatalytic or enzyme-mediated halogenation could offer highly specific and sustainable alternatives to conventional chemical methods.
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Feature | Traditional Synthesis (Hypothetical) | Future Greener Routes (Proposed) |
|---|---|---|
| Starting Materials | Halogenated benzenes, nitroaromatics | Aniline, simple precursors |
| Key Reactions | Classical electrophilic halogenation, reduction of nitro groups | Direct C-H activation, enzyme-mediated halogenation, nucleophilic aromatic substitution |
| Reagents | Stoichiometric amounts of halogens/halogen carriers, strong acids | Catalytic systems, biocatalysts, milder oxidants |
| Solvents | Chlorinated organic solvents | Water, supercritical fluids, ionic liquids, or solvent-free conditions |
| Waste Generation | High inorganic and organic waste, significant wastewater. epa.gov | Reduced organic waste, recyclable catalysts, lower wastewater output. epa.gov |
| Atom Economy | Lower | Higher |
Exploration of Novel Catalytic Transformations
The trifunctional nature of this compound, with its amine group and two different halogen substituents, presents a rich platform for exploring novel catalytic transformations. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is ripe for exploitation in selective chemical synthesis.
Future research should systematically investigate chemoselective catalytic reactions. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Cl bonds. This allows the iodine to act as a versatile synthetic handle for introducing a wide array of molecular fragments, while leaving the chloro substituents intact for subsequent modifications or for their role in modulating the molecule's electronic properties.
Furthermore, the development of novel catalyst systems, such as Ni-B amorphous alloys or silver nanoparticles, could enable highly efficient and selective transformations. researchgate.net Research into the catalytic hydrogenation of other functional groups on derivatives of this aniline, while preserving the halogen pattern, is another key area. researchgate.net Additionally, methods for the controlled hydrodehalogenation using systems like Al-Ni alloys could be explored for selectively removing one or more halogen atoms when desired. researchgate.net
Table 2: Potential Selective Catalytic Reactions for this compound
| Reaction Type | Reagent/Catalyst System | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 2,4-Dichloro-6-arylaniline |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 2,4-Dichloro-6-alkynyl-aniline |
| Heck Coupling | Alkene / Pd catalyst | 2,4-Dichloro-6-alkenyl-aniline |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | N-Aryl/alkyl-2,4-dichloro-6-iodoaniline |
| Selective Hydrogenation | H₂ / Ni-B amorphous alloy catalyst | 2,4-Dichloro-6-iodo-cyclohexylamine |
Advanced Spectroscopic and Computational Integration
A comprehensive understanding of the structure-property relationships of this compound is crucial for predicting its behavior and designing new applications. Integrating advanced spectroscopic analysis with high-level computational modeling represents a powerful future research direction.
Quantum chemical simulations using Density Functional Theory (DFT) can provide deep insights into the molecular geometry, electronic structure, and vibrational modes of the compound. worldscientific.comresearchgate.net Such studies can predict key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, which helps in understanding charge delocalization and stability. worldscientific.com These theoretical calculations can be used to interpret and corroborate experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy. The predictive power of these models can accelerate the discovery of derivatives with desired electronic and optical properties.
Future work should focus on building a robust, validated computational model for this compound and its derivatives. This would involve comparing theoretically calculated spectral data with high-resolution experimental results. Furthermore, theoretical studies can explore the potential for this molecule to form charge-transfer (CT) complexes, which are essential for developing new materials with interesting optical and electronic properties. researchgate.net
Table 3: Integration of Computational and Spectroscopic Techniques
| Technique | Information Gained / Property Predicted |
|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, vibrational frequencies, NBO, MEP, non-linear optical properties. worldscientific.com |
| FT-IR / FT-Raman Spectroscopy | Experimental vibrational modes for comparison with DFT calculations. |
| ¹H and ¹³C NMR Spectroscopy | Chemical shifts to confirm structure and electronic environment, characterization of charge-transfer complexes. researchgate.net |
| UV-Visible Spectroscopy | Electronic transitions, identification of charge-transfer bands. researchgate.net |
| Molecular Docking Studies | Prediction of binding affinity and interaction with biological targets (e.g., enzymes). worldscientific.com |
Expansion of Applications in Medicinal and Materials Chemistry
The unique substitution pattern of this compound makes it an attractive, yet underexplored, scaffold for applications in both medicinal and materials chemistry.
In medicinal chemistry, halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of chlorine is a feature in many FDA-approved drugs. nih.gov The iodine atom in this compound serves as a crucial building block, providing a reactive site for creating large libraries of compounds for drug discovery. calibrechem.com Future research should focus on using this scaffold to synthesize novel compounds with potential biological activity. Its structure could be valuable for developing anti-inflammatory, antiviral, or anticancer agents. calibrechem.comrasayanjournal.co.in The iodine atom also opens the possibility of developing radiolabeled analogues for use as imaging agents in medical diagnostics. calibrechem.com
In materials chemistry, anilines are precursors to a range of polymers and dyes. The high halogen content of this compound could be exploited to synthesize novel fire-retardant polymers or high-refractive-index materials. Its derivatives could also be investigated as building blocks for organic semiconductors, liquid crystals, or non-linear optical materials, where the specific electronic and steric effects of the halogen substituents can be used to tune the material's properties.
Table 4: Proposed Applications for this compound Derivatives
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibitors (Anticancer) | Halogenated aromatic rings are common motifs in kinase inhibitors; iodine allows for facile library synthesis. |
| Antimicrobial Agents | Schiff bases derived from halogenated aldehydes/anilines show significant antimicrobial activity. rasayanjournal.co.in | |
| Medical Imaging Agents | The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT or other imaging modalities. calibrechem.com | |
| Materials Chemistry | High-Performance Polymers | High halogen content can impart flame retardancy and increase the refractive index. |
| Organic Electronics | Can serve as a monomer for synthesizing conjugated polymers with tailored electronic properties. | |
| Functional Dyes | The aniline core is a classic chromophore; halogen substitution can tune color and photostability. |
In-depth Environmental Impact and Remediation Strategies for Highly Halogenated Anilines
The widespread use of halogenated compounds necessitates a thorough understanding of their environmental fate. Highly halogenated anilines are often persistent organic pollutants, raising concerns about their potential for bioaccumulation and toxicity. ekb.egresearchgate.net While some halogenated anilines are known to be of natural origin from marine organisms, anthropogenic sources are a major concern. rsc.org
An urgent area for future research is to conduct a detailed ecotoxicological assessment of this compound. Studies are needed to determine its persistence in soil and water, its potential for long-range transport, and its impact on various organisms. nih.gov Due to its structure, it may be resistant to natural biodegradation. ekb.eg
Consequently, the development of effective remediation strategies is paramount. Research should focus on both biological and chemical degradation methods.
Bioremediation: This involves identifying and isolating microorganisms, such as bacteria (Pseudomonas sp., Bacillus sp.) or fungi, that are capable of degrading this specific compound. ekb.egmdpi.com The metabolic pathways would need to be elucidated, focusing on enzymes like dioxygenases and monooxygenases that can initiate ring cleavage or dehalogenation. nih.gov Reductive dehalogenation under anaerobic conditions is another critical pathway to investigate. researchgate.net
Advanced Oxidation Processes (AOPs): Techniques like Fenton oxidation, ozonation, and photocatalysis have shown effectiveness in degrading other anilines and could be optimized for this compound. nih.gov Research should aim to determine the ideal operating conditions (e.g., pH, catalyst concentration) for complete mineralization to non-toxic products. nih.gov
Table 5: Future Research in Environmental Impact and Remediation
| Research Area | Key Objectives |
|---|---|
| Ecotoxicology | Determine persistence, bioaccumulation potential, and toxicity in relevant environmental matrices (soil, water). nih.gov |
| Biodegradation | Isolate and characterize microbial consortia or fungal strains capable of metabolizing the compound. ekb.egmdpi.com Elucidate the enzymatic and genetic basis of the degradation pathway. nih.gov |
| Chemical Remediation | Optimize Advanced Oxidation Processes (AOPs) for efficient and complete mineralization. nih.gov |
| Mechanism Studies | Investigate specific degradation mechanisms, such as oxidative vs. reductive dehalogenation, to develop targeted remediation technologies. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2,4-Dichloro-6-iodoaniline?
- Synthesis : A plausible route involves sequential halogenation of aniline derivatives. For example, iodination at the para position followed by chlorination at ortho and meta positions. However, specific protocols must optimize reaction conditions (e.g., temperature, catalysts) to minimize side products like polychlorinated derivatives .
- Characterization : Use a combination of H/C NMR to confirm substitution patterns, mass spectrometry for molecular weight validation, and HPLC to assess purity (>97% as per commercial standards) . Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination, as demonstrated for analogous dihaloanilines .
Q. How can researchers verify the absence of contaminants like 3-bromo-2,4-dichloro-6-iodoaniline during synthesis?
- Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of iodine () from bromine (). Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm halogen identities in the final product .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended. Calibrate against certified reference materials (CRMs) to ensure accuracy .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- The bulky iodine atom at the para position creates steric hindrance, potentially reducing reactivity in Buchwald-Hartwig aminations. Density functional theory (DFT) calculations can model electronic effects (e.g., charge distribution at the amino group) to predict regioselectivity in reactions. Experimental validation via SCXRD and NMR is advised .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
- Use the SHELXL program for refinement, ensuring proper treatment of disorder (e.g., halogen positional disorder). Validate against spectroscopic data (e.g., IR, Raman) to confirm bond lengths and angles. For ambiguous cases, compare with structurally related compounds like 2-Chloro-4-iodoaniline, which lacks significant I⋯I interactions .
Q. How can non-covalent interactions (e.g., halogen bonding) in this compound crystals be experimentally characterized?
- SCXRD can identify weak interactions (e.g., N–H⋯Cl or C–I⋯π contacts). Hirshfeld surface analysis quantifies interaction contributions, while temperature-dependent crystallography assesses thermal stability .
Q. What methodologies address contradictions in reported solubility or stability data for this compound?
- Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use differential scanning calorimetry (DSC) to study decomposition pathways and dynamic light scattering (DLS) to monitor aggregation in solution .
Methodological Guidelines
- Data Validation : Cross-reference experimental results with computational models (e.g., DFT for molecular geometry) and literature analogs (e.g., 2-Chloro-4-iodoaniline’s crystallographic data) .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses and prioritize experimental validation .
- Ethical Reporting : Disclose purity grades (e.g., 97% vs. 95%) and batch-specific variations in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
